molecular formula C8H14O3 B1329563 Butyl acetoacetate CAS No. 591-60-6

Butyl acetoacetate

Cat. No. B1329563
Key on ui cas rn: 591-60-6
M. Wt: 158.19 g/mol
InChI Key: REIYHFWZISXFKU-UHFFFAOYSA-N
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Patent
US09255059B2

Procedure details

A charge of 5,600 grams of n-butanol was placed in a 22 L, jacketed reaction flask equipped with an overhead stirrer, reflux condenser, thermocouple, and a liquid feed pump. A glycol-water mixture maintained at a set temperature of 70° C. was circulated through the reactor jacket from a bath reservoir to bring the reactor contents to 50° C. When the reactor reached 50° C., 365 mL of triethylamine was added. Diketene, in an amount of 6,049 grams, was then added at a rate of 15 mL/min. The reactor temperature was increased slowly during the addition of diketene. When the reactor reached 55° C., the circulating liquid bath temperature was lowered to cool the reactor and to maintain the reaction temperature in the range of from about 55 to about 57° C. The addition of the entire charge of diketene, (4.1 kg) required 8 hours. The reaction mixture was then allowed to cool slowly to 35° C. with continued agitation. The crude reaction product was then purified by fractional distillation at a pressure of 6 torr and provided pure n-butyl acetoacetate as a clear, colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glycol-water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.1 kg
Type
reactant
Reaction Step Five
Quantity
365 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2]CC.[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1.[CH2:12](N(CC)CC)[CH3:13]>>[C:9]([O:11][CH2:7][CH2:6][CH2:12][CH3:13])(=[O:10])[CH2:8][C:1]([CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
glycol-water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Five
Name
Quantity
4.1 kg
Type
reactant
Smiles
C=C1CC(=O)O1
Step Six
Name
Quantity
365 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was circulated through the reactor jacket from a bath
CUSTOM
Type
CUSTOM
Details
to 50° C
CUSTOM
Type
CUSTOM
Details
reached 50° C.
CUSTOM
Type
CUSTOM
Details
reached 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool the reactor
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature in the range of from about 55 to about 57° C
ADDITION
Type
ADDITION
Details
The addition of the
CUSTOM
Type
CUSTOM
Details
The crude reaction product
DISTILLATION
Type
DISTILLATION
Details
was then purified by fractional distillation at a pressure of 6 torr

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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